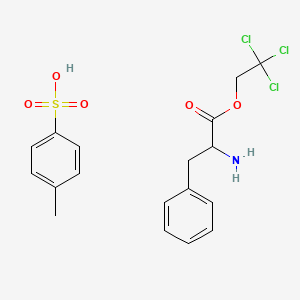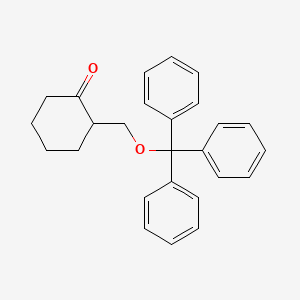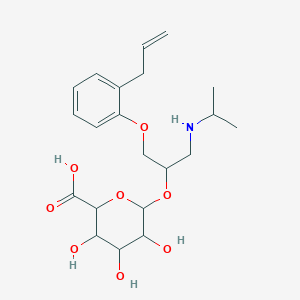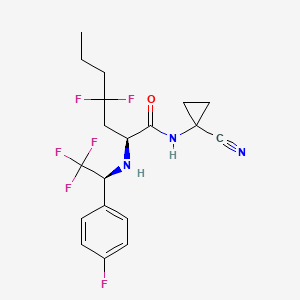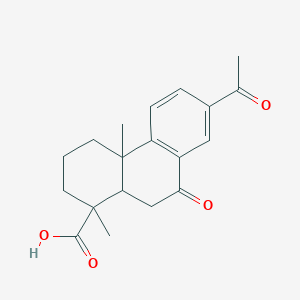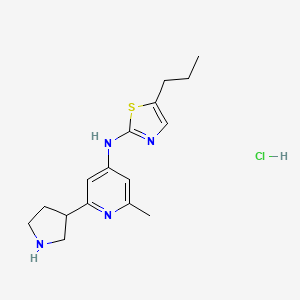
N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)-5-propylthiazol-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)-5-propylthiazol-2-amine hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridine ring, a pyrrolidine ring, and a thiazole ring, making it an interesting subject for research in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)-5-propylthiazol-2-amine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and thiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include acetonitrile, trimethylsilyl cyanide, and triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)-5-propylthiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)-5-propylthiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with signaling proteins and transcription factors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridin-2-yl Pyrimidine Derivatives: These compounds share a similar pyridine structure and have been studied for their anti-fibrotic activities.
Pyrido[2,3-d]pyrimidin-4-amines: These compounds are known for their inhibitory effects on specific enzymes and have potential therapeutic applications.
Uniqueness
N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)-5-propylthiazol-2-amine hydrochloride is unique due to its combination of pyridine, pyrrolidine, and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C16H23ClN4S |
|---|---|
Poids moléculaire |
338.9 g/mol |
Nom IUPAC |
N-(2-methyl-6-pyrrolidin-3-ylpyridin-4-yl)-5-propyl-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C16H22N4S.ClH/c1-3-4-14-10-18-16(21-14)20-13-7-11(2)19-15(8-13)12-5-6-17-9-12;/h7-8,10,12,17H,3-6,9H2,1-2H3,(H,18,19,20);1H |
Clé InChI |
ZQVBEFQVFBYAOJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CN=C(S1)NC2=CC(=NC(=C2)C)C3CCNC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


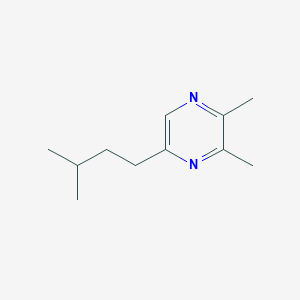

![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester](/img/structure/B12294690.png)
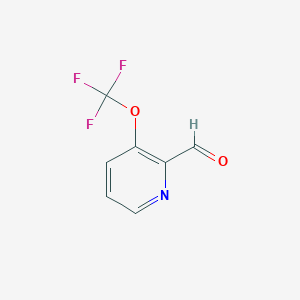
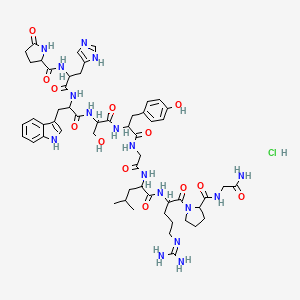

![3-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)propanoic acid](/img/structure/B12294725.png)
